molecular formula C15H24O4 B161496 (4S,4aS,8aS)-4-hydroxy-3,4-bis(hydroxymethyl)-4a,8,8-trimethyl-5,6,7,8a-tetrahydronaphthalen-1-one CAS No. 192566-65-7

(4S,4aS,8aS)-4-hydroxy-3,4-bis(hydroxymethyl)-4a,8,8-trimethyl-5,6,7,8a-tetrahydronaphthalen-1-one

Cat. No. B161496
M. Wt: 268.35 g/mol
InChI Key: XDCICCSDIUXWSU-AEGPPILISA-N
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Description

“(4S,4aS,8aS)-4-hydroxy-3,4-bis(hydroxymethyl)-4a,8,8-trimethyl-5,6,7,8a-tetrahydronaphthalen-1-one” is a chemical compound with the molecular formula C15H24O3 . It has an average mass of 252.349 Da and a monoisotopic mass of 252.172546 Da . It is also known as 9α,11-Dihydroxydrim-7-en-6-one .


Molecular Structure Analysis

The compound has three defined stereocentres . The structure of the compound includes a hydroxyl group and a hydroxymethyl group .


Physical And Chemical Properties Analysis

The compound has a molecular formula of C15H24O3 . It has an average mass of 252.349 Da and a monoisotopic mass of 252.172546 Da .

Scientific Research Applications

Kinetic Studies in Organic Chemistry

The compound has been studied in the context of the rearrangement of Diels–Alder adducts of activated benzoquinones. This research provides insights into the acid-induced rearrangement kinetics and helps in understanding reaction pathways in organic synthesis (Santos et al., 1993).

Natural Product Synthesis and Biological Activity

It is also related to the synthesis of new isodrimene sesquiterpene derivatives from fungal culture broths, contributing to the understanding of natural product synthesis and potential biological activities (Otaka & Araya, 2013).

Electrophilic Aromatic Substitution Studies

The compound's derivatives have been used in studies exploring electrophilic aromatic substitution, demonstrating high ortho-selectivity, which is significant for understanding and developing new synthetic methodologies in organic chemistry (Yonehara et al., 2000).

Characterization of Intermediates in Organic Synthesis

Research has been conducted to isolate and characterize intermediates in the synthesis of related compounds, which is crucial for the development of efficient synthetic routes and understanding reaction mechanisms (Fakhri & Zenouz, 2002).

properties

IUPAC Name

(4S,4aS,8aS)-4-hydroxy-3,4-bis(hydroxymethyl)-4a,8,8-trimethyl-5,6,7,8a-tetrahydronaphthalen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O4/c1-13(2)5-4-6-14(3)12(13)11(18)7-10(8-16)15(14,19)9-17/h7,12,16-17,19H,4-6,8-9H2,1-3H3/t12-,14-,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDCICCSDIUXWSU-AEGPPILISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC2(C1C(=O)C=C(C2(CO)O)CO)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCCC([C@@H]1C(=O)C=C([C@@]2(CO)O)CO)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4S,4aS,8aS)-4-hydroxy-3,4-bis(hydroxymethyl)-4a,8,8-trimethyl-5,6,7,8a-tetrahydronaphthalen-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4S,4aS,8aS)-4-hydroxy-3,4-bis(hydroxymethyl)-4a,8,8-trimethyl-5,6,7,8a-tetrahydronaphthalen-1-one
Reactant of Route 2
(4S,4aS,8aS)-4-hydroxy-3,4-bis(hydroxymethyl)-4a,8,8-trimethyl-5,6,7,8a-tetrahydronaphthalen-1-one
Reactant of Route 3
(4S,4aS,8aS)-4-hydroxy-3,4-bis(hydroxymethyl)-4a,8,8-trimethyl-5,6,7,8a-tetrahydronaphthalen-1-one
Reactant of Route 4
(4S,4aS,8aS)-4-hydroxy-3,4-bis(hydroxymethyl)-4a,8,8-trimethyl-5,6,7,8a-tetrahydronaphthalen-1-one
Reactant of Route 5
(4S,4aS,8aS)-4-hydroxy-3,4-bis(hydroxymethyl)-4a,8,8-trimethyl-5,6,7,8a-tetrahydronaphthalen-1-one
Reactant of Route 6
(4S,4aS,8aS)-4-hydroxy-3,4-bis(hydroxymethyl)-4a,8,8-trimethyl-5,6,7,8a-tetrahydronaphthalen-1-one

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